![molecular formula C22H22N2O5S2 B2419598 N-(2-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide CAS No. 896336-60-0](/img/structure/B2419598.png)
N-(2-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide
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Description
N-(2-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide, also known as MPT0B392, is a novel anticancer agent that has shown promising results in preclinical studies. It belongs to the family of N-substituted benzylamines, which have been extensively studied for their antitumor properties.
Scientific Research Applications
- The compound has demonstrated effectiveness in various biological and physiological functions, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulation, anti-mitotic, anti-microbial, kinases inhibition, and anti-cancer activities .
- Compound 112, N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, exhibited excellent urease inhibition activity. At concentrations of 40 µg/ml and 80 µg/ml, it achieved percentage inhibition values of 92.12% and 94.66%, respectively, with an IC50 value of approximately 17.1 µg/ml .
- Researchers have designed and synthesized N-(thiophen-2-yl) nicotinamide derivatives by splicing the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene. These derivatives show promise in fungicidal applications .
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, another derivative, has been characterized through elemental analyses, FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography. Such investigations contribute to understanding its structure and potential applications .
Medicinal Chemistry
Urease Inhibition
Fungicidal Activity
Structural Investigations
properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-29-18-11-6-5-8-16(18)14-23-21(25)22(26)24-15-20(19-12-7-13-30-19)31(27,28)17-9-3-2-4-10-17/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOONKIROGBHYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide |
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